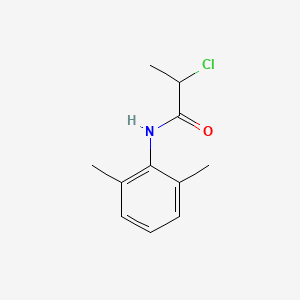

2-chloro-N-(2,6-dimethylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2,6-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a chlorinated amide derivative of propanamide, characterized by the presence of a 2,6-dimethylphenyl group. This compound is primarily used in biochemical research and has various applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)propanamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to manage the reaction exothermicity and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels required for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2,6-dimethylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the amide group can yield amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of new amide derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or other oxidized products.

Reduction: Formation of amines or other reduced derivatives.

Applications De Recherche Scientifique

2-chloro-N-(2,6-dimethylphenyl)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(2,6-dimethylphenyl)acetamide

- 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)acetamide

- 2-chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide

- 2-chloro-N-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-chloro-N-(2,6-dimethylphenyl)propanamide is unique due to its specific structural features, such as the presence of a 2,6-dimethylphenyl group and a chlorinated amide moiety. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Activité Biologique

2-Chloro-N-(2,6-dimethylphenyl)propanamide, known for its herbicidal properties, is a compound that inhibits acetohydroxyacid synthase (AHAS), an enzyme crucial for the synthesis of branched-chain amino acids. This article explores its biological activity, focusing on its mechanism of action, applications, and comparative analysis with similar compounds.

- Molecular Formula : C11H14ClN

- CAS Number : 1131-01-7

- Appearance : Colorless crystalline solid

- Melting Point : 45.8 to 46.7 °C

- Density : 1.23 g/cm³ at 20 °C

- Solubility : Insoluble in water

The primary biological activity of this compound is attributed to its role as an AHAS inhibitor . By disrupting the synthesis of branched-chain amino acids, it effectively halts protein synthesis in plants, leading to their growth inhibition:

- Target Enzyme : Acetohydroxyacid synthase (AHAS)

- Biochemical Pathway : Inhibition leads to a cascade effect resulting in cessation of growth in susceptible plants.

Herbicidal Activity

The compound demonstrates significant herbicidal effects through the following mechanisms:

- Inhibition of Amino Acid Synthesis : Prevents the formation of essential amino acids necessary for plant growth.

- Application in Agriculture : Effective against a variety of unwanted vegetation, making it valuable for crop management.

Antiproliferative Activity

Recent studies have indicated potential antiproliferative effects against various cancer cell lines:

- IC50 Values : Research shows varying IC50 values indicating the concentration required for 50% inhibition across different cell lines (e.g., MCF-7, HCT116).

Comparative Analysis with Similar Compounds

A comparative table highlights the structural and functional similarities with other compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C11H14ClN | Similar structure but differs by an acetamide group |

| 3-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | C11H13Cl2N | Contains additional chlorine substituents affecting reactivity |

| N-(2,6-Dimethylphenyl)-2-chloropropanamide | C11H14ClN | Lacks additional nitrogen and oxygen functionalities |

Study on Antiproliferative Effects

A study published in MDPI reported that various derivatives of related compounds exhibited selective antiproliferative activity against cancer cells. The findings suggested that modifications in side chains significantly influenced biological activity.

Herbicidal Efficacy Trials

Field trials have demonstrated the effectiveness of this compound in controlling specific weed populations. The compound was shown to significantly reduce weed biomass compared to untreated controls.

Propriétés

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFOECQCIFQMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.